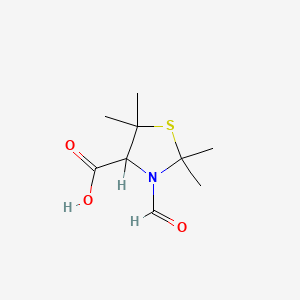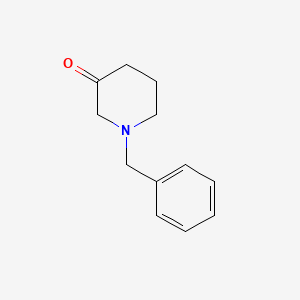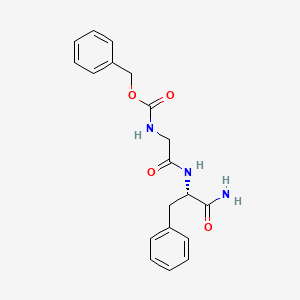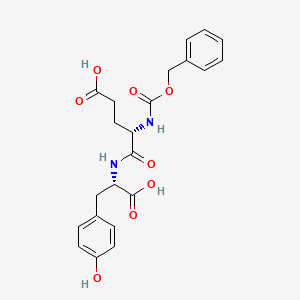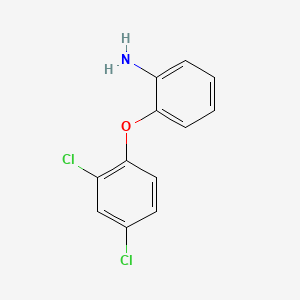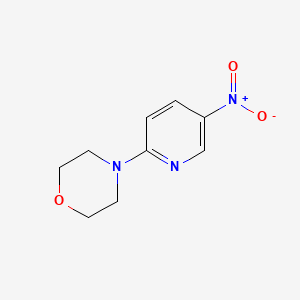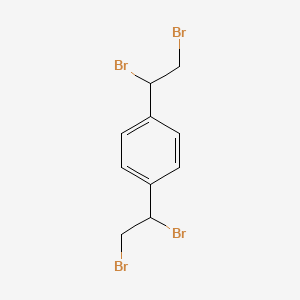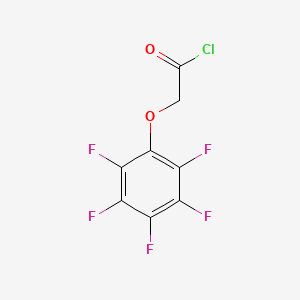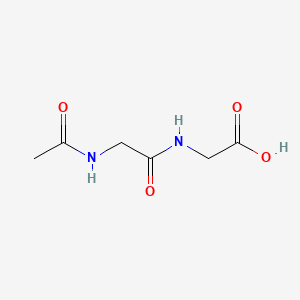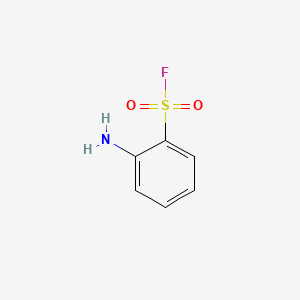
仲丁基异硫氰酸酯
描述
Sec-Butyl isothiocyanate is a natural product found in various organisms . It is a colorless to yellow liquid with a sharp green, slightly irritating aroma . It is also used as a flavoring agent .
Molecular Structure Analysis
The molecular formula of sec-Butyl isothiocyanate is C5H9NS . The InChI code is 1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 .
Chemical Reactions Analysis
Isothiocyanates (ITCs) are produced via enzymatic hydrolysis of glucosinolates (GLs), a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales, by the enzyme myrosinase .
Physical And Chemical Properties Analysis
Sec-Butyl isothiocyanate is a colorless to yellow liquid with a sharp green, slightly irritating aroma . Its molecular weight is 115.20 g/mol .
科学研究应用
Antimicrobial Activity
Sec-Butyl isothiocyanate has been studied for its antimicrobial properties. It is known that isothiocyanates can disrupt microbial cell processes, which makes them potential candidates for treating infections caused by bacteria resistant to common antibiotics .
Antifungal and Anti-biofilm Properties
Research has shown that sec-Butyl isothiocyanate exhibits significant antifungal effects against Candida albicans, a common fungal pathogen. It affects the cell membrane integrity, cell cycle progression, and induces oxidative stress, which can inhibit biofilm formation—a crucial factor in the pathogenicity of C. albicans .
Agricultural Applications
In agriculture, sec-Butyl isothiocyanate is used for its natural pesticidal properties. It can be derived from glucosinolates found in Brassicaceae crops and is effective in preventing DNA damage in plants caused by various carcinogens. Its antioxidant, anti-inflammatory, and antibacterial properties are beneficial for crop protection .
Material Science
In material science, sec-Butyl isothiocyanate is utilized in the synthesis of various compounds. It serves as a building block in chemical reactions due to its reactive isothiocyanate group, which can form bonds with a range of different substrates, leading to the creation of new materials .
Environmental Science
Sec-Butyl isothiocyanate plays a role in environmental science as a compound of interest for the remediation of pollutants. Its reactivity with other chemicals can potentially be harnessed to neutralize harmful substances in the environment .
Food Industry
In the food industry, sec-Butyl isothiocyanate is used as a flavoring agent due to its characteristic green odor. It is also being explored for its potential health benefits when included in the diet, such as reducing the risk of certain diseases .
Chemical Synthesis
This compound is valuable in synthetic chemistry for the preparation of various isothiocyanates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Recent advancements in synthetic methods have highlighted the importance of sec-Butyl isothiocyanate in this field .
Biochemistry Research
In biochemistry research, sec-Butyl isothiocyanate is used in the study of proteins and enzymes. It can act as an electrophile in bioconjugation reactions, which is useful in probing the structure and function of biomolecules .
安全和危害
未来方向
While isothiocyanates (ITCs) have been found to exhibit antimicrobial properties against human pathogens, the majority of the studies did not show comparable results and thus it is very difficult to compare the antimicrobial activity of the different ITCs . Therefore, a standard method should be used and further studies are needed .
作用机制
Target of Action
Sec-Butyl Isothiocyanate (SBITC) is a bioactive compound derived from the enzymatic hydrolysis of glucosinolates, which are abundant in the botanical order Brassicales Isothiocyanates (itcs), the class of compounds to which sbitc belongs, are known to interact with a variety of biological targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response .
Mode of Action
Itcs are known to modulate a large number of cancer-related targets or pathways, including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa b (nf-ĸb) .
Biochemical Pathways
ITCs, including SBITC, can affect various biochemical pathways. They are known to inhibit CYP enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, and inhibit macrophage migration inhibitory factor (MIF) . These interactions can lead to a variety of downstream effects, including the prevention of carcinogenesis .
Pharmacokinetics
Itcs are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of ITCs, including SBITC.
Result of Action
Itcs are known for their antimicrobial, anti-inflammatory, and anticancer properties . They can induce apoptosis and inhibit cell proliferation, which can lead to the prevention of carcinogenesis .
Action Environment
The action, efficacy, and stability of SBITC can be influenced by various environmental factors. For instance, the presence of certain cofactors can affect the enzymatic hydrolysis of glucosinolates to form ITCs . Additionally, the storage conditions can impact the stability of SBITC . It is recommended to store SBITC in a well-ventilated place, keep the container tightly closed, and avoid contact with oxygen and strong oxidizers .
属性
IUPAC Name |
2-isothiocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJIDJGIQOYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863392 | |
| Record name | 1-Methylpropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sharp green slightly irritating aroma | |
| Record name | 2-Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 2-Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.938-0.946 | |
| Record name | 2-Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
sec-Butyl isothiocyanate | |
CAS RN |
4426-79-3 | |
| Record name | sec-Butyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of sec-butyl isothiocyanate?
A1: Sec-butyl isothiocyanate is not naturally occurring but is generated through the enzymatic hydrolysis of glucosinolates, specifically glucoiberin, found in various cruciferous plants. [, , , , , ]
Q2: Which plant species are known to contain significant amounts of glucoiberin, the precursor to sec-butyl isothiocyanate?
A2: Research indicates that species like Brassica rapa (turnip), Sisymbrium loeselii (tall hedge mustard), Moringa peregrina, Capparis spinosa (caper bush), Nasturtium officinale (watercress), and Lepidium latifolium (pepperweed) contain glucoiberin, which upon hydrolysis yields sec-butyl isothiocyanate. [, , , , , ]
Q3: How do the levels of sec-butyl isothiocyanate vary across different parts of the same plant?
A3: Studies on Brassica rapa revealed variations in sec-butyl isothiocyanate concentrations in different plant parts. The tuberous taproot showed the highest concentration (25.7%), followed by the leaves (24.3%) and finally the seeds (1.7%). [] Similarly, analysis of Moringa peregrina indicated higher concentrations of sec-butyl isothiocyanate in the stem compared to the seed coat. []
Q4: Besides sec-butyl isothiocyanate, what other isothiocyanates are commonly found alongside it in these plants?
A4: Research frequently identifies allyl isothiocyanate, 3-butenyl isothiocyanate, 4-pentenyl isothiocyanate, and isopropyl isothiocyanate alongside sec-butyl isothiocyanate. [, , , , , ] The specific composition and ratios of these isothiocyanates can differ significantly between plant species and even different parts of the same plant.
Q5: What are the potential ecological roles of sec-butyl isothiocyanate and related isothiocyanates released by these plants?
A5: Studies suggest that sec-butyl isothiocyanate, along with other isothiocyanates produced by tall hedge mustard (Sisymbrium loeselii), can inhibit the germination and growth of neighboring plant species, potentially providing a competitive advantage. [] These compounds were also found to negatively impact the spore germination of the arbuscular mycorrhizal fungus Glomus intraradices, potentially influencing plant-microbe interactions in the rhizosphere. []
Q6: Are there methods to analyze and quantify sec-butyl isothiocyanate in plant material?
A6: Researchers commonly employ gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) techniques to analyze and quantify sec-butyl isothiocyanate in plant extracts. [, , , , , , , ] These methods enable the separation and identification of different volatile compounds, including various isothiocyanates.
Q7: What is the structural formula and molecular weight of sec-butyl isothiocyanate?
A7: The molecular formula of sec-butyl isothiocyanate is C5H9NS, and its molecular weight is 115.20 g/mol. The structural formula features an isothiocyanate group (-N=C=S) attached to a sec-butyl group.
Q8: Has the potential antimicrobial activity of sec-butyl isothiocyanate been investigated?
A9: While specific studies focusing on sec-butyl isothiocyanate's antimicrobial activity are limited within the provided research, related studies on Sisymbrium officinale (hedge mustard) extracts, which contain sec-butyl isothiocyanate, demonstrated antibacterial and antifungal properties. [] This suggests that sec-butyl isothiocyanate could potentially contribute to the overall antimicrobial activity observed in these plant extracts. Further research is needed to confirm and characterize the specific activity of sec-butyl isothiocyanate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




